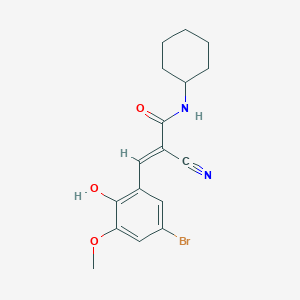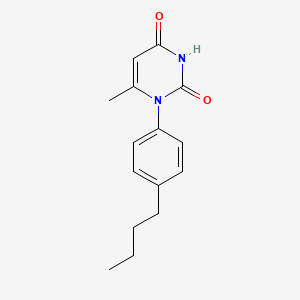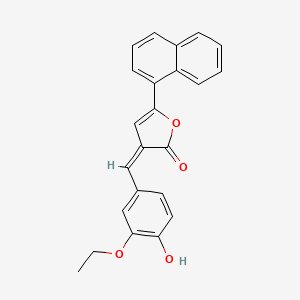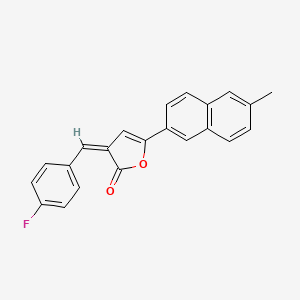![molecular formula C16H23BrN2O3 B5162225 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response.
作用機序
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, while increasing the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and disease activity in preclinical models of autoimmune diseases. In clinical trials, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been shown to improve skin clearance and reduce joint pain and swelling in patients with psoriasis and psoriatic arthritis.
実験室実験の利点と制限
One advantage of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of synthesizing 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide may limit its availability for certain research projects.
将来の方向性
Future research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide could focus on its potential use in treating other autoimmune diseases such as lupus, as well as its long-term safety and efficacy. Additionally, further studies could investigate the optimal dosing and administration of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, as well as its potential use in combination with other drugs for the treatment of autoimmune diseases. Finally, research could also explore the potential use of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in other therapeutic areas, such as oncology.
合成法
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, starting with the reaction of 4-bromo-3-methylphenol with propargyl bromide to form 2-(4-bromo-3-methylphenoxy)propyne. This compound is then reacted with morpholine to form 2-(4-bromo-3-methylphenoxy)-N-morpholin-4-ylmethylprop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide.
科学的研究の応用
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in reducing inflammation and disease activity. It has also been tested in phase 1 and phase 2 clinical trials, where it has demonstrated a favorable safety profile and efficacy in treating psoriasis and psoriatic arthritis. Ongoing clinical trials are currently evaluating the efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in treating other autoimmune diseases such as lupus.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(3-4-15(13)17)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPAGYIKCRWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)


![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)


![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)